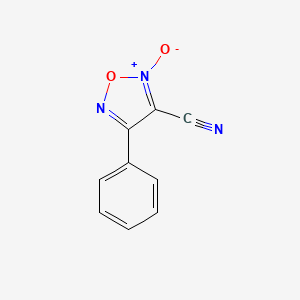

4-Phenyl-3-furoxancarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Nitric Oxide Donor: An In-depth Technical Guide to the Formation Mechanism of 4-Phenyl-3-furoxancarbonitrile

Abstract

4-Phenyl-3-furoxancarbonitrile stands as a significant entity in medicinal chemistry, primarily recognized for its capacity to act as a nitric oxide (NO) donor.[1][2] This technical guide provides a comprehensive exploration of the formation mechanism of this unsymmetrically substituted furoxan. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate reaction pathway, commencing from the synthesis of the pivotal precursor, α-azidophenylacetonitrile, and culminating in the intramolecular cyclization to the furoxan ring system. This guide integrates established principles of organic chemistry with detailed, actionable experimental protocols, offering a holistic understanding of this fascinating heterocyclic compound.

Introduction: The Significance of this compound

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities.[3][4][5] A key attribute of many furoxan derivatives is their ability to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[2][6] this compound, in particular, has been identified as a potent vasodilator and an inhibitor of platelet aggregation, underscoring its therapeutic potential.[1][2] Understanding the precise mechanism of its formation is paramount for the rational design and synthesis of novel, more effective nitric oxide-releasing drugs.

This guide delves into the nuanced chemistry of its synthesis, providing a foundational resource for researchers engaged in the exploration of furoxan-based therapeutics.

Elucidating the Formation Mechanism

The formation of the asymmetrically substituted this compound is best understood through a multi-step process that begins with the synthesis of a key precursor, α-azidophenylacetonitrile. The subsequent thermal decomposition and intramolecular cyclization of this precursor yield the final furoxan ring structure.

Step 1: Synthesis of the Precursor, α-Azidophenylacetonitrile

The journey to this compound commences with the preparation of α-azidophenylacetonitrile. This is typically achieved through a nucleophilic substitution reaction on α-bromophenylacetonitrile using an azide salt, such as sodium azide.

Reaction Scheme:

The causality behind this experimental choice lies in the good leaving group ability of the bromide ion and the strong nucleophilicity of the azide anion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Step 2: Thermal Decomposition and Intramolecular Cyclization

The cornerstone of the formation of the furoxan ring is the thermal decomposition of the α-azidophenylacetonitrile precursor. This process is believed to proceed through the formation of a highly reactive vinyl nitrene intermediate.

Proposed Mechanistic Pathway:

The thermal treatment of α-azidophenylacetonitrile initiates the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to generate a transient vinyl nitrene species. This intermediate is highly electrophilic and immediately undergoes a rapid intramolecular cyclization. The cyclization involves the attack of the nitrene nitrogen onto the nitrile nitrogen, followed by rearrangement to form the stable furoxan ring. The presence of the phenyl and cyano groups on the same carbon atom facilitates this intramolecular event.

The following diagram illustrates the proposed mechanistic pathway:

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of α-Azidophenylacetonitrile

Materials:

-

α-Bromophenylacetonitrile

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve α-bromophenylacetonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-azidophenylacetonitrile.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound

Materials:

-

α-Azidophenylacetonitrile

-

Toluene or Xylene (high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified α-azidophenylacetonitrile (1.0 eq) in toluene or xylene.

-

Heat the solution to reflux (approximately 110-140 °C, depending on the solvent) and maintain reflux for 2-4 hours. The evolution of nitrogen gas should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain pure this compound as a crystalline solid.

The following workflow diagram summarizes the experimental procedure:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| α-Azidophenylacetonitrile Synthesis | α-Bromophenylacetonitrile, Sodium Azide | DMF | 50-60 | 4-6 | 85-95 |

| This compound Synthesis | α-Azidophenylacetonitrile | Toluene | 110-115 | 2-4 | 70-80 |

Conclusion

The formation of this compound is a testament to the elegant and powerful transformations possible within organic chemistry. By understanding the step-wise mechanism, from the synthesis of the α-azido precursor to its thermal cyclization, researchers are better equipped to explore the vast chemical space of furoxan-based nitric oxide donors. The detailed protocols provided herein serve as a practical guide for the synthesis of this important molecule, facilitating further investigation into its biological activities and the development of next-generation therapeutics. The principles outlined in this guide, particularly the thermal decomposition of vinyl azides, offer a versatile strategy for the construction of other complex heterocyclic systems.

References

- Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4586-4603.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as nitric oxide donors. This compound: thiol-mediated nitric oxide release and biological evaluation. Journal of Medicinal Chemistry, 37(25), 4412–4416.

- Grundmann, C., & Grünanger, P. (1971). The Nitrile Oxides. Springer-Verlag.

- L'abbé, G. (1969). Decomposition and addition reactions of organic azides. Chemical Reviews, 69(3), 345–363.

- Chugunova, E. A., et al. (2018). Benzofuroxans: their synthesis, properties, and biological activity. Russian Journal of General Chemistry, 88(13), 2825-2853.

- Feelisch, M., & Noack, E. (1992). Thiol-mediated generation of nitric oxide from organic nitrates. European Journal of Pharmacology, 227(4), 401-406.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

The Thiol-Mediated Bioactivation of 4-Phenyl-3-furoxancarbonitrile: A Comprehensive Guide to its Nitric Oxide Release Mechanism

Introduction: The Therapeutic Promise of Furoxans as Nitric Oxide Donors

Furoxans, or 1,2,5-oxadiazole-2-oxides, represent a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their capacity to release nitric oxide (NO), a pivotal signaling molecule in a myriad of physiological and pathological processes.[1][2][3] Unlike spontaneous NO donors, many furoxan derivatives require bioactivation, often mediated by endogenous thiols, to liberate their NO payload.[4][5] This conditional release mechanism offers a tantalizing prospect for targeted drug delivery and controlled NO-based therapies. This guide provides an in-depth exploration of the nitric oxide release mechanism of a prominent member of this class, 4-phenyl-3-furoxancarbonitrile, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the chemical intricacies of its thiol-dependent activation, the experimental methodologies to probe this phenomenon, and the consequential biological activities.

The Chemical Landscape of this compound-Mediated NO Release

The liberation of nitric oxide from this compound is not a spontaneous event but rather a nuanced chemical transformation contingent upon the presence of thiol cofactors, such as L-cysteine and glutathione (GSH).[4][6][7] In the absence of these thiols, the compound remains relatively stable, and NO release is negligible.[8] The interaction with thiols initiates a cascade of reactions that culminates in the cleavage of the furoxan ring and the release of NO.

The Proposed Thiol-Dependent Reaction Pathway

The prevailing hypothesis for the NO release from this compound involves a nucleophilic attack by the thiol on the furoxan ring, leading to ring-opening and subsequent rearrangement and fragmentation. While the precise intermediates are a subject of ongoing investigation, a plausible mechanism can be constructed based on the identified reaction products and the known chemistry of furoxans.[4][9]

The reaction of this compound with thiophenol has been shown to yield two primary products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole.[4] The formation of these products provides critical insights into the underlying mechanism.

Below is a diagrammatic representation of the proposed reaction pathway:

Figure 2: Workflow for the Griess assay to quantify nitric oxide release.

Protocol 2: Fluorescent Detection of NO with 2,3-Diaminonaphthalene (DAN)

DAN reacts with the nitrosating agent formed from NO in the presence of oxygen to yield the highly fluorescent product 2,3-naphthotriazole.

Materials:

-

Same as Griess Assay, but replace Griess Reagent with:

-

2,3-Diaminonaphthalene (DAN) solution (freshly prepared in HCl)

-

NaOH

-

Fluorometer or fluorescent microplate reader

Procedure:

-

Follow steps 1-3 of the Griess Assay protocol.

-

Add the DAN solution to each well and incubate.

-

Stop the reaction by adding NaOH.

-

Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm).

-

Quantify the NO released by comparing the fluorescence to a standard curve.

Assessment of Biological Activity

Protocol 3: sGC Activity Assay (cGMP Measurement)

This protocol measures the product of sGC activation, cGMP, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Purified soluble guanylate cyclase or cell lysates containing sGC

-

This compound

-

L-cysteine

-

GTP (substrate for sGC)

-

IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)

-

cGMP ELISA kit

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

In a reaction tube, combine the reaction buffer, IBMX, GTP, L-cysteine, and the sGC preparation.

-

Add this compound at various concentrations.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by heating or adding a stop solution).

-

Measure the cGMP concentration in each sample using a cGMP ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound stands as a compelling example of a thiol-activated nitric oxide donor with significant therapeutic potential. Its mechanism of NO release, while complex, is beginning to be understood through the characterization of its reaction products and the application of robust analytical techniques. The profound biological effects, including vasodilation and anti-platelet activity, are a direct consequence of this NO liberation.

Future research in this area should focus on several key aspects. A more detailed elucidation of the reaction intermediates through advanced spectroscopic techniques and computational modeling would provide a more complete picture of the NO release mechanism. Furthermore, exploring the differential reactivity of this compound with various biological thiols and the potential for enzymatic involvement in its bioactivation will be crucial for understanding its pharmacological profile in vivo. The development of analogues with tailored NO release kinetics and enhanced target specificity will undoubtedly pave the way for novel therapeutic agents based on the versatile furoxan scaffold.

References

- ResearchGate. (n.d.). Mechanism of NO release from furoxans.

- Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37(24), 4412–4416. [Link]

- Fillioe, S., Ng, C., Huang, L., & Wachter-Jurcsak, N. (2015). Probing Nitroxide Release from Dibenzoyl Furoxans Using a Fluorescent Assay.

- Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(5), 680-688. [Link]

- Ferioli, R., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 114(4), 817-822. [Link]

- Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143-5156. [Link]

- Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143-5156. [Link]

- ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols.

- American Chemical Society. (n.d.). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry.

- Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]

- Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(5), 680-688. [Link]

- Poh, W. H., et al. (2017). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 8(30), 4479-4487. [Link]

- National Center for Biotechnology Information. (n.d.). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats.

- Ferioli, R., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 114(4), 817-822. [Link]

- ResearchGate. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity.

- Frontiers Media S.A. (2019). Nitric Oxide (NO)

- Poh, W. H., et al. (2016). Furoxan-Bearing Micelles for Nitric Oxide Delivery. Macromolecular Bioscience, 16(11), 1641-1651. [Link]

- Chen, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(8), 13898-13916. [Link]

- Barraud, N., et al. (2017). Furoxan Nitric Oxide Donors Disperse Pseudomonas aeruginosa Biofilms, Accelerate Growth, and Repress Pyoverdine Production. Antimicrobial Agents and Chemotherapy, 61(9), e00659-17. [Link]

- University of Turin. (n.d.). Furoxans as Nitric Oxide Donors. This compound.

- Aoyama, K. (2021). Glutathione in the Brain. International Journal of Molecular Sciences, 22(10), 5096. [Link]

- Barraud, N., et al. (2017). Furoxan nitric oxide donors disperse Pseudomonas aeruginosa biofilms, accelerate growth, and repress pyoverdine production. IRIS-AperTO. [Link]

- National Center for Biotechnology Information. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors.

- MDPI. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11843. [Link]

- Shih, A. Y., et al. (2003). Coordinate regulation of glutathione biosynthesis and release by Nrf2-expressing glia potently protects neurons from oxidative stress. The Journal of Neuroscience, 23(8), 3394-3406. [Link]

- National Center for Biotechnology Information. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents.

- ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitric oxide-releasing polymeric furoxan conjugates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Phenyl-3-furoxancarbonitrile: Discovery, Synthesis, and Mechanism of Action

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-3-furoxancarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. From its synthesis to its biological activity as a nitric oxide (NO) donor and soluble guanylate cyclase (sGC) activator, this document offers a detailed exploration for researchers, scientists, and drug development professionals. This guide delves into the historical context of its development, detailed synthetic protocols, physicochemical properties, and its mechanism of action, supported by experimental data and visual diagrams.

Introduction and Historical Context

The furoxan (1,2,5-oxadiazole-2-oxide) ring system has long been a subject of intrigue within heterocyclic chemistry due to its unique chemical properties and diverse biological activities. A key breakthrough in understanding the therapeutic potential of this scaffold came with the discovery that furoxan derivatives can act as nitric oxide (NO) donors. This realization opened the door for the development of novel cardiovascular and anti-thrombotic agents.

This compound, also known by synonyms such as Furoxan and RVC-589, emerged as a compound of interest within this class. While the precise initial synthesis is not extensively documented in a singular "discovery" paper, significant elucidation of its synthesis and vasodilatory properties was reported in the late 1990s. A seminal 1998 study by Gasco and colleagues detailed the synthesis and vasodilating activities of a series of furoxancarbonitriles, including the 4-phenyl derivative.[1] Further foundational work, particularly a 1994 paper by Medana et al., was instrumental in characterizing its thiol-mediated nitric oxide release and evaluating its biological effects as a potent vasodilator and inhibitor of platelet aggregation.[2] These studies established this compound as a valuable pharmacological tool and a lead compound for further drug development.

Physicochemical and Spectroscopic Characterization

This compound is a crystalline solid with the molecular formula C₉H₅N₃O₂ and a molecular weight of approximately 187.15 g/mol .[2][3] It is soluble in organic solvents such as ethanol.[3]

| Property | Value | Source |

| CAS Number | 125520-62-9 | [4] |

| Molecular Formula | C₉H₅N₃O₂ | [4] |

| Molecular Weight | 187.15 g/mol | [3] |

| Appearance | Crystalline Solid | [2] |

| Solubility | Ethanol: 25 mg/mL | [3] |

Spectroscopic Data:

While specific spectra are not widely published, typical chemical shifts in ¹H and ¹³C NMR spectroscopy for the phenyl and furoxan moieties can be predicted. The phenyl group would exhibit signals in the aromatic region (approx. 7.0-8.5 ppm in ¹H NMR and 120-140 ppm in ¹³C NMR). The furoxan ring carbons and the nitrile carbon would have distinct chemical shifts in the ¹³C NMR spectrum.

Synthesis of this compound

The synthesis of asymmetrically substituted furoxans like this compound can be challenging due to the nature of the furoxan ring. A common and effective method involves the dimerization of a nitrile oxide intermediate, which can be generated in situ from an appropriate precursor. The synthesis of a series of furoxancarbonitriles, including the 4-phenyl derivative, has been described.[1] A representative synthetic approach starting from α-oximino-phenylacetonitrile is outlined below.

Experimental Protocol: Synthesis from α-oximino-phenylacetonitrile

This protocol is based on general methods for furoxan synthesis and the specific disclosures in the scientific literature.[1]

Step 1: Preparation of α-oximino-phenylacetonitrile

-

Dissolve phenylacetonitrile in a suitable solvent such as ethanol.

-

Add a solution of sodium nitrite in water.

-

Cool the mixture in an ice bath and slowly add hydrochloric acid while stirring.

-

Continue stirring at low temperature for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude α-oximino-phenylacetonitrile, which can be purified by recrystallization.

Step 2: Oxidative Dimerization to this compound

-

Dissolve the α-oximino-phenylacetonitrile in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as sodium hypochlorite solution, dropwise at room temperature.

-

Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Rationale of the Synthetic Approach

The synthesis hinges on the in situ generation of benzoylacetonitrile oxide from α-oximino-phenylacetonitrile. The nitrile oxide is a reactive intermediate that undergoes a [3+2] cycloaddition with another molecule of itself, followed by rearrangement to form the stable furoxan ring. The choice of oxidizing agent and reaction conditions is crucial to favor the desired furoxan product over potential side products.

Mechanism of Action and Biological Activity

The primary pharmacological significance of this compound lies in its ability to function as a nitric oxide (NO) donor.[2] This activity is central to its observed effects as a vasodilator and an inhibitor of platelet aggregation.[3]

Thiol-Mediated Nitric Oxide Release

The release of NO from this compound is not spontaneous but is mediated by the presence of thiol-containing compounds, such as cysteine or glutathione.[2] This bioactivation is a key feature of its mechanism. The interaction with thiols leads to the cleavage of the furoxan ring and the subsequent liberation of NO.

Caption: Thiol-mediated bioactivation of this compound to release nitric oxide.

Activation of Soluble Guanylate Cyclase (sGC)

The released nitric oxide acts as a signaling molecule that activates the enzyme soluble guanylate cyclase (sGC).[3] NO binds to the heme prosthetic group of sGC, inducing a conformational change that stimulates the enzyme's catalytic activity. Activated sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Caption: The nitric oxide-soluble guanylate cyclase-cGMP signaling pathway.

Pharmacological Effects

The elevation of intracellular cGMP levels leads to the downstream physiological effects observed with this compound. In vascular smooth muscle cells, increased cGMP activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. In platelets, elevated cGMP inhibits key signaling pathways involved in platelet activation and aggregation.[2]

| Biological Activity | IC₅₀ / EC₅₀ | Source |

| Platelet Aggregation Inhibition | Potent inhibitor (specific IC₅₀ not detailed in abstract) | [2] |

| Vasodilation | Potent vasodilator (specific EC₅₀ not detailed in abstract) | [1] |

| Soluble Guanylate Cyclase Activation | Efficient activator | [2] |

Conclusion and Future Directions

This compound stands as a significant molecule in the study of nitric oxide donors and their therapeutic applications. Its thiol-dependent mechanism of NO release and subsequent activation of the sGC-cGMP pathway provide a clear rationale for its potent vasodilatory and antiplatelet effects. The synthetic routes, while requiring careful control, are accessible for laboratory-scale production and analog development.

Future research may focus on several key areas. The development of furoxan derivatives with tailored NO release profiles could lead to drugs with improved pharmacokinetic and pharmacodynamic properties. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted to translate the promising in vitro data into clinical applications. Additionally, exploring the potential of this scaffold in other therapeutic areas where NO signaling plays a crucial role, such as in neurodegenerative diseases or cancer, could unveil new avenues for drug discovery.

References

- Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittelforschung. 1998 Mar;48(3):212-8. [Link]

- Electronic Supplementary Information for... (This is a general reference for NMR data and not a specific paper on the topic).

- This compound | C9H5N3O2 | CID 1756 - PubChem. [Link]

- ¹³C NMR Chemical Shifts - Oregon St

- Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittelforschung. 1998 Mar;48(3):212-8. [Link]

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry D

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Organometallics 2010, 29, 9, 2176–2179. [Link]

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl- - Organic Syntheses Procedure. [Link]

- Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. Int J Mol Sci. 2021 May 21;22(11):5492. [Link]

- Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules. 2013; 18(5):5492-5521. [Link]

Sources

spectroscopic analysis of 4-Phenyl-3-furoxancarbonitrile

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenyl-3-furoxancarbonitrile

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its function as a nitric oxide (NO) donor, vasodilator, and platelet aggregation inhibitor.[1] As with any compound intended for pharmaceutical research, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural outlines but also the underlying scientific rationale for spectral interpretation, ensuring a thorough and validated structural elucidation.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₅N₃O₂) combines three key functional moieties: a phenyl ring, a nitrile group (-C≡N), and a furoxan (1,2,5-oxadiazole 2-oxide) ring.[1] Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. The furoxan ring, an aromatic 6π-electron system, is asymmetric, which influences the electronic environment of its substituents.[2] Understanding this structure is the foundation for interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Perform a background scan with the clean, empty ATR accessory to acquire a spectrum of the ambient environment (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Spectral Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural components.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected near 2250 cm⁻¹.[3] This peak is highly diagnostic due to its intensity and its location in a relatively uncongested region of the spectrum.

-

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the phenyl ring.[4][5]

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands in the 1600–1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.[6]

-

Furoxan Ring Vibrations: The furoxan ring contributes a series of complex bands in the fingerprint region. Key absorptions include C=N and N-O stretching vibrations, typically observed between 1650 cm⁻¹ and 1300 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |

| ~3080 | Medium-Weak | Aromatic C-H Stretch | Confirms sp² C-H bonds of the phenyl group.[4][5] |

| ~2250 | Strong, Sharp | Nitrile C≡N Stretch | Highly characteristic for the nitrile functional group.[3] |

| ~1610, 1580, 1490, 1450 | Medium, Sharp | Aromatic C=C Ring Stretch | Confirms the presence of the aromatic phenyl ring.[6] |

| ~1620 | Medium | Furoxan C=N Stretch | Characteristic stretching vibration for the C=N bond within the furoxan heterocycle. |

| ~1420, 1380 | Medium-Strong | Furoxan N-O Stretch | Corresponds to the N-oxide and endocyclic N-O bonds of the furoxan moiety. |

| 760, 690 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern is indicative of a monosubstituted benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16).

-

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio (typically several hundred to thousands).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is relatively simple, as all signals arise from the five protons of the monosubstituted phenyl group. The furoxan ring itself has no protons.

-

Chemical Shift: The protons will appear in the aromatic region, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of the furoxan ring will deshield the protons, shifting them downfield relative to benzene (7.36 ppm).

-

Multiplicity: The signals will appear as a complex multiplet. The ortho-, meta-, and para-protons are chemically distinct and will exhibit coupling to each other, resulting in overlapping signals that are often difficult to resolve into simple doublets or triplets at standard field strengths.

-

Integration: The total integral of the multiplet in the aromatic region should correspond to five protons. This serves as an internal validation of the structure.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.

-

Furoxan Ring Carbons: These are highly diagnostic. Based on extensive studies of furoxan chemistry, the carbon attached to the exocyclic N-oxide (C4) is significantly deshielded compared to the other ring carbon (C3). Expect C4 (phenyl-substituted) to appear around 155-160 ppm and C3 (nitrile-substituted) to appear around 110-115 ppm.[2]

-

Nitrile Carbon: The nitrile carbon (C≡N) typically resonates in the 115-120 ppm region.[3] This signal may overlap with the C3 signal of the furoxan ring.

-

Phenyl Ring Carbons: Four distinct signals are expected for the phenyl group in the 125-140 ppm range: one for the ipso-carbon (the one attached to the furoxan ring), one for the two equivalent ortho-carbons, one for the two equivalent meta-carbons, and one for the para-carbon.

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ¹H NMR | 7.5 - 8.5 | Phenyl Protons (5H) | Complex multiplet in the aromatic region, deshielded by the furoxan ring. |

| ¹³C NMR | ~160 | C4 (Furoxan) | Highly deshielded carbon adjacent to the exocyclic N-oxide and substituted with the phenyl group.[2] |

| ~130-135 | Phenyl Carbons (C-ortho, C-meta, C-para) | Standard aromatic carbon region. | |

| ~125 | Phenyl Carbon (C-ipso) | Quaternary carbon, often has a weaker signal intensity. | |

| ~118 | C≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon.[3] | |

| ~112 | C3 (Furoxan) | Shielded relative to C4, substituted with the nitrile group.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol (Electron Ionization - MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high vibrational state, leading to its fragmentation into smaller, characteristic ions.

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Spectral Interpretation

-

Molecular Ion Peak: The spectrum should show a clear molecular ion peak (M⁺•) at an m/z corresponding to the molecular weight of the compound (C₉H₅N₃O₂), which is approximately 187.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places (calculated: 187.0382).

-

Fragmentation Pattern: The fragmentation is key to confirming the connectivity. The furoxan ring is known to be labile under EI conditions.

Caption: Plausible MS fragmentation pathway for this compound.

| m/z Value | Proposed Fragment | Formula | Neutral Loss |

| 187 | Molecular Ion | [C₉H₅N₃O₂]⁺• | - |

| 157 | Phenyl-substituted oxadiazole radical cation | [C₉H₅N₂O]⁺• | NO |

| 161 | Phenyl-furoxan cation | [C₈H₅N₂O₂]⁺ | CN |

| 103 | Benzonitrile radical cation | [C₇H₅N]⁺• | C₂N₂O₂ |

| 77 | Phenyl cation | [C₆H₅]⁺ | C₃N₃O₂ |

Integrated Analysis for Structural Verification

No single technique provides a complete picture. The strength of spectroscopic characterization lies in integrating the data from all methods to build an irrefutable case for the compound's structure.

Caption: Workflow for integrated spectroscopic analysis.

The process is self-validating:

-

MS provides the molecular formula (via HRMS) and weight (187).

-

IR confirms the presence of the key functional groups predicted by that formula (nitrile, aromatic ring).

-

NMR confirms the number of protons (5H, from ¹H integration) and carbons (9 signals in ¹³C) and establishes their chemical environments, which must be consistent with the proposed structure.

-

The fragmentation pattern in the MS must be explainable by the cleavage of the confirmed structure.

When all data points converge without contradiction, the structure of this compound is considered unambiguously confirmed.

References

- Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2.

- Finding Furoxan Rings. The Royal Society of Chemistry.

- Finding Furoxan Rings.

- Finding furoxan rings.

- Phenylacetonitrile | C8H7N. PubChem - NIH.

- Recent progress in synthesis and applic

- Recent progress in synthesis and applic

- This compound | C9H5N3O2. PubChem - NIH.

- This compound (C9H5N3O2). PubChemLite.

- This compound. Sigma-Aldrich.

- This compound | CAS 125520-62-9. Santa Cruz Biotechnology.

- Buy 4 Phenyl3 Furoxancarbonitrile Biochemical for Sale Online. MyBioSource.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions.

- Benzeneacetonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Spectral Database for Organic Compounds,SDBS. AIST.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.

- Rotationally resolved infrared spectroscopy of a jet-cooled phenyl radical in the gas phase.

- Quantitative NMR analysis of a four-component mixture of phenylglycine deriv

- CAS No : 125520-62-9| Chemical Name : this compound.

- Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulf

- Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in w

- Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethc

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis. Doc Brown's Chemistry.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins.

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

Sources

- 1. This compound | C9H5N3O2 | CID 1756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Multi-Modal Analytical Workflow for the Definitive Structural Elucidation of 4-Phenyl-3-furoxancarbonitrile

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of chemical research and drug development. 4-Phenyl-3-furoxancarbonitrile, a molecule featuring the biologically significant 1,2,5-oxadiazole-2-oxide (furoxan) ring, presents a classic analytical challenge: the unambiguous assignment of its regioisomeric structure. This technical guide presents a comprehensive, multi-modal workflow designed for researchers and drug development professionals to achieve definitive structural confirmation. By synergistically integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, this workflow provides a self-validating system that moves from initial hypothesis to unequivocal proof. Each analytical step is detailed with an emphasis on the causal logic behind experimental choices, field-proven protocols, and the interpretation of resulting data, establishing an authoritative framework for the characterization of asymmetrically substituted furoxans.

Introduction: The Furoxan Conundrum

This compound is a member of the furoxan class of heterocyclic compounds, which are noted for their diverse biological activities, often acting as nitric oxide (NO) donors.[1][2] The molecule consists of a 1,2,5-oxadiazole-2-oxide ring substituted with a phenyl group at the 4-position and a nitrile (cyano) group at the 3-position.[3][4][5][6][7] The inherent asymmetry of the furoxan ring means that substitution can lead to two possible regioisomers. The definitive identification of the correct isomer is paramount, as biological activity and chemical reactivity are intrinsically tied to the precise molecular architecture.

The central analytical challenge, therefore, is not merely to confirm the presence of the constituent functional groups but to irrefutably establish their connectivity. This guide outlines a logical, step-wise progression of analytical techniques, culminating in the gold-standard method for structural determination.

Foundational Analysis: Elemental Composition

Before delving into detailed structural analysis, the foundational step is to confirm the elemental composition and molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Rationale & Expected Data

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₅N₃O₂), the expected exact mass is 187.0382 Da.[3] A measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the correct elemental composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻.

-

Analysis: Identify the peak corresponding to the molecular ion and compare its measured m/z value to the theoretical exact mass calculated for C₉H₅N₃O₂.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the elemental formula confirmed, the next phase involves using spectroscopic techniques to piece together the molecular structure. This is a workflow where each technique provides complementary information.

Caption: Workflow of spectroscopic analysis leading to a structural hypothesis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

-

Causality & Expertise: IR spectroscopy is an excellent first-pass technique. It is rapid, non-destructive, and provides immediate confirmation of the presence or absence of key functional groups whose vibrations have characteristic frequencies. For this molecule, the nitrile group (C≡N) is a particularly strong and sharp absorber, making it an unmistakable landmark in the spectrum.[8][9]

-

Expected Data: The FTIR spectrum is expected to show a strong, sharp absorption band in the range of 2240-2220 cm⁻¹ characteristic of an aromatic nitrile C≡N stretch.[8][9][10][11] Additional key absorptions include those for aromatic C-H stretching (>3000 cm⁻¹), C=C stretching in the phenyl ring (~1600-1450 cm⁻¹), and vibrations associated with the N-O and C-N bonds of the furoxan ring.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample scan against the background. Perform baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity

-

Causality & Expertise: While IR confirms what groups are present, NMR reveals how they are connected. ¹³C NMR is particularly powerful for furoxan chemistry. The N-oxide group significantly influences the electronic environment of the adjacent carbon atom, resulting in a substantial chemical shift difference between the two furoxan ring carbons (C3 and C4). This difference is the key to distinguishing between the 4-phenyl-3-cyano and 3-phenyl-4-cyano regioisomers.[1][12][13]

-

Expected Data:

-

¹H NMR: A complex multiplet in the aromatic region (typically δ 7.5-7.8 ppm) integrating to 5 protons, corresponding to the phenyl group.

-

¹³C NMR:

-

Signals for the phenyl group carbons (typically δ 125-132 ppm).

-

A signal for the nitrile carbon (C≡N), often around δ 110-115 ppm.

-

Two distinct signals for the furoxan ring carbons. The carbon adjacent to the phenyl group (C4) and the carbon adjacent to the nitrile group (C3) will have significantly different chemical shifts. Based on literature for similar structures, the C4 carbon is expected around δ 156-158 ppm, while the C3 carbon is expected further upfield around δ 111-113 ppm.[1] This large separation is diagnostic.

-

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C and the quaternary nature of the furoxan carbons.

Data Synthesis and The Spectroscopic Hypothesis

By integrating the data from all spectroscopic methods, a robust structural hypothesis can be formed.

| Analytical Technique | Parameter | Expected Observation for this compound | Inference |

| HRMS | [M+H]⁺ | m/z 188.0455 | Elemental Formula: C₉H₅N₃O₂ |

| FTIR | C≡N Stretch | Strong, sharp band at ~2230 cm⁻¹ | Presence of nitrile group |

| Aromatic C=C Stretch | Bands at ~1600-1450 cm⁻¹ | Presence of phenyl group | |

| ¹H NMR | Chemical Shift & Integral | Multiplet at δ ~7.5-7.8 ppm, 5H | Monosubstituted phenyl ring |

| ¹³C NMR | Furoxan C4 Signal | δ ~157 ppm | Carbon attached to phenyl group |

| Furoxan C3 Signal | δ ~112 ppm | Carbon attached to nitrile group | |

| Nitrile Carbon Signal | δ ~112 ppm (may overlap with C3) | Presence of nitrile group |

The combined data strongly supports the assignment as this compound. The HRMS confirms the formula, FTIR confirms the functional groups, ¹H NMR confirms the phenyl substituent, and most critically, ¹³C NMR provides the evidence for the specific regioisomeric arrangement.

Definitive Confirmation: Single-Crystal X-ray Crystallography

-

Trustworthiness & Authoritative Grounding: Spectroscopy provides compelling, yet indirect, evidence. Single-crystal X-ray crystallography is the definitive, "gold standard" technique that provides direct, unambiguous proof of molecular structure.[14] It generates a three-dimensional map of electron density from which the precise position of every atom can be determined, confirming connectivity, bond lengths, bond angles, and the overall molecular conformation.[15][16][17][18]

-

Expected Outcome: An unequivocal 3D structural model that visually confirms the furoxan ring with the phenyl group at C4 and the cyano group at C3. This provides irrefutable evidence that validates the spectroscopic hypothesis.

Sources

- 1. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound | C9H5N3O2 | CID 1756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Furoxan Derivatives: A Technical Guide for Drug Development

Introduction: The Dual Personality of Furoxans and the Predictive Power of Quantum Chemistry

Furoxan derivatives, characterized by the 1,2,5-oxadiazole-2-oxide ring system, represent a fascinating and highly potent class of compounds in medicinal chemistry.[1][2] Their significance primarily stems from their ability to act as nitric oxide (NO) donors, a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation and neurotransmission.[2][3][4][5][6] This property has positioned them as promising candidates for the development of novel therapeutics for cardiovascular diseases, cancer, and neurodegenerative disorders.[4][7][8] However, the reactivity and NO-releasing capabilities of furoxans are intricately linked to their molecular structure, particularly the nature of substituents on the furoxan ring.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how quantum chemical calculations can be leveraged to explore the chemical space of furoxan derivatives. By employing these computational techniques, it is possible to predict and rationalize their electronic properties, reactivity, and potential as NO donors, thereby accelerating the drug discovery and design process.[9] We will delve into the theoretical underpinnings of these methods, provide practical, step-by-step protocols for performing calculations, and demonstrate how to interpret the results to gain actionable insights for medicinal chemistry campaigns.

Theoretical Foundations: Choosing the Right Computational Tools

The application of quantum chemical methods to study electron-rich heterocycles like furoxans requires careful consideration due to the challenges posed by electron-correlation effects.[10] However, advancements in computational algorithms and hardware have made it feasible to investigate these complex systems with high accuracy.[10]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[11][12] DFT calculations have been successfully employed to rationalize the regioselectivity of reactions involving furoxans and to study their thermodynamic stability.[7][13]

The choice of the functional and basis set is critical for obtaining reliable results. For furoxan derivatives, the B3LYP functional has been shown to provide a good description of their geometry and electronic properties.[11][12][14]

-

Functionals: Functionals in DFT approximate the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Common choices for organic molecules include:

-

B3LYP: A hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is a popular and well-tested functional for a wide range of applications.[12][14]

-

M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[14]

-

-

Basis Sets: A basis set is a set of mathematical functions used to represent the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and provide a good compromise between accuracy and computational cost for geometry optimizations and frequency calculations.[11][14]

-

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy single-point energy calculations.[12][15]

-

Ab Initio Methods: For Higher Accuracy

For situations demanding higher accuracy, such as the precise calculation of reaction barriers, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.[12] However, these methods are computationally more expensive and are typically used for smaller systems or for benchmarking DFT results.

A Practical Workflow for Quantum Chemical Calculations of Furoxan Derivatives

This section outlines a step-by-step protocol for performing quantum chemical calculations on a furoxan derivative. We will use a generic furoxan molecule as an example to illustrate the process.

Caption: A general workflow for performing quantum chemical calculations on furoxan derivatives.

Step 1: Molecular Structure Preparation

-

Build the 3D Structure: Using a molecule builder in a computational chemistry software package (e.g., GaussView, Avogadro, Chemcraft), construct the 3D structure of the furoxan derivative of interest.[16] Ensure correct atom types and bond connectivity.

-

Initial Geometry Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF or MMFF94). This step provides a reasonable starting geometry for the more demanding quantum chemical calculations.

Step 2: Quantum Chemical Calculation Setup

-

Choose the Method and Basis Set: Based on the research question and available computational resources, select an appropriate level of theory. For routine geometry optimizations and electronic property calculations of furoxan derivatives, B3LYP/6-31G(d,p) is a robust starting point.[11][14]

-

Create the Input File: Prepare an input file for the quantum chemistry software (e.g., Gaussian, ORCA, Q-Chem).[16][17] This file typically contains:

-

The molecular coordinates.

-

The chosen method and basis set.

-

The type of calculation to be performed (e.g., geometry optimization, frequency calculation, single-point energy).

-

The charge and multiplicity of the molecule.

-

Step 3: Execution and Analysis

-

Submit and Run the Calculation: Submit the input file to the quantum chemistry software for execution. Monitor the progress of the calculation.

-

Check for Convergence: After the calculation is complete, verify that the geometry optimization has converged successfully. This is typically indicated by specific criteria in the output file, such as the maximum force and displacement being below a certain threshold.

-

Analyze the Output File: The output file contains a wealth of information about the molecule. Key properties to analyze for furoxan derivatives include:

-

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the optimized structure.

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy. DFT calculations can be used to compute heats of formation.[7]

-

Vibrational Frequencies: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated infrared (IR) spectrum can be compared with experimental data if available.[11]

-

Electronic Properties:

-

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

-

Mulliken or Natural Population Analysis (NPA) Charges: These provide information about the charge distribution within the molecule, which can be used to identify electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

-

-

-

Visualize the Results: Use visualization software to view the optimized geometry, molecular orbitals, and vibrational modes.

Application in Drug Development: Predicting NO Donor Activity and Reactivity

Quantum chemical calculations are particularly valuable for understanding the mechanism of NO release from furoxans, which is believed to occur via thiol-mediated cleavage of the furoxan ring.[3][4][6][13]

Modeling the Mechanism of NO Release

The proposed mechanism for thiol-induced NO release from furoxans involves a series of steps that can be investigated using computational methods.[2][3][4][13] DFT calculations can be used to:

-

Calculate the activation energies for key steps in the reaction pathway, such as the nucleophilic attack of a thiol on the furoxan ring.[13]

-

Determine the thermodynamic stability of intermediates and transition states.[13]

-

Rationalize the effect of substituents on the ease of NO release. For instance, electron-withdrawing groups at the 3-position of the furoxan ring are known to facilitate ring opening and NO release.[3]

Caption: A computational workflow to predict the nitric oxide donor activity of furoxan derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

The data generated from quantum chemical calculations can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. By correlating calculated properties (e.g., HOMO/LUMO energies, atomic charges, dipole moment) with experimentally determined biological activities, it is possible to build predictive models that can guide the design of new furoxan derivatives with enhanced potency and desired pharmacological profiles.

Data Presentation: A Comparative Analysis

To illustrate the utility of these calculations, the following table presents a hypothetical comparison of calculated properties for two furoxan derivatives with differing substituents.

| Property | Furoxan A (Electron-Donating Group) | Furoxan B (Electron-Withdrawing Group) | Implication for NO Donor Activity |

| LUMO Energy (eV) | -1.5 | -2.5 | Lower LUMO energy in B suggests greater susceptibility to nucleophilic attack by thiols. |

| Charge on C3 Atom (NPA) | +0.2 | +0.4 | More positive charge on C3 in B indicates a more electrophilic site for thiol attack. |

| Activation Energy for Ring Opening (kcal/mol) | 25 | 15 | Lower activation barrier for B suggests a faster rate of NO release. |

Conclusion and Future Perspectives

Quantum chemical calculations provide a powerful and cost-effective approach to investigate the properties of furoxan derivatives, offering invaluable insights for drug discovery and development. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships governing the NO-releasing capabilities of these compounds, ultimately leading to the rational design of more effective and safer therapeutics.

The continued development of computational methods and the increasing availability of high-performance computing resources will further enhance the predictive power of these techniques.[9] Future applications may include more sophisticated modeling of the interactions of furoxan derivatives with biological targets and the use of machine learning approaches to accelerate the discovery of novel NO donors.

References

- Schrödinger, Inc. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.

- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.

- Türker, B. L. (2018). Furoxan Derivatives of Pyrene - A DFT Study. Middle East Technical University.

- Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143–5165.

- Fershtat, L. L., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(16), 4945.

- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.

- Catalano, A., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 17(10), 1699.

- iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares.

- Thatcher, G. R. J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(1), 24–34.

- ResearchGate. (n.d.). Review on the synthesis of furoxan derivatives.

- Pasinszki, T., et al. (2005). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 109(5), 805–814.

- IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software.

- Dighe, P. R., et al. (2019). FUROXAN DERIVATIVES AS POTENTIAL NITRIC OXIDE DONOR. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(3), 907-915.

- Houk, K. N., et al. (1998). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 63(8), 2529–2536.

- Chiacchio, U., et al. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 25(21), 5174.

- ResearchGate. (n.d.). Mechanism of NO release from furoxans.

- Gasco, A., et al. (1993). An Analysis of the Lipophilicity of Furazan and Furoxan Derivatives using the CLOGP Algorithm. Journal of the Chemical Society, Perkin Transactions 2, (4), 799-803.

- Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.

- Rauhut, G. (2001). Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans. QSAR & Combinatorial Science, 20(5-6), 464-476.

- Zhang, Q., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. International Journal of Molecular Sciences, 24(10), 8846.

- Kolesnikova, I. I., et al. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Structural Chemistry, 34(3), 849-858.

- Catalano, A., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 17(10), 1699.

- Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.

- Li, J., et al. (2003). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. Yao Xue Xue Bao, 38(11), 821-826.

- ResearchGate. (n.d.). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives.

- Shreeve, J. M., et al. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(11), 5488-5494.

- Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143–5165.

- ResearchGate. (n.d.). Methods for the ring formation of furoxan (a) and benzofuroxan (b).

- Paderborn Center for Parallel Computing. (2020). Density Functionals Basis Sets.

- Nedopekin, D. A., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6965.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thequantuminsider.com [thequantuminsider.com]

- 10. Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furoxan Derivatives of Pyrene - A DFT Study [open.metu.edu.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 16. iscitech.com [iscitech.com]

- 17. intuitionlabs.ai [intuitionlabs.ai]

solubility and stability of 4-Phenyl-3-furoxancarbonitrile

An In-depth Technical Guide on the Solubility and Stability of 4-Phenyl-3-furoxancarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a significant molecule in pharmacological research, primarily recognized for its function as a thiol-activated nitric oxide (NO) donor. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application in preclinical studies, formulation development, and ensuring the integrity of experimental data. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the . It details robust, field-proven methodologies for determining thermodynamic solubility and for assessing the molecule's intrinsic stability through forced degradation studies, coupled with the development of a stability-indicating analytical method. This document is designed to equip researchers with the necessary knowledge to generate reliable data, interpret results, and implement best practices for the handling and storage of this compound.

Introduction to this compound

This compound, also known as 3-cyano-4-phenyl-1,2,5-oxadiazole 2-oxide, is a heterocyclic compound featuring a furoxan (1,2,5-oxadiazole 2-oxide) ring.[1][2] Its prominence in biomedical research stems from its classification as a potent nitric oxide (NO) donor.[3][4] Unlike direct NO-releasing compounds, furoxans are bioactivated, requiring the presence of thiol-containing cofactors, such as glutathione or L-cysteine, to elicit their pharmacological effects.[5][6] This thiol-dependent mechanism involves the nucleophilic attack on the furoxan ring, leading to ring-opening and the subsequent release of NO.[6][7]

The released NO can activate soluble guanylate cyclase (sGC), leading to a cascade of downstream effects including vasodilation and inhibition of platelet aggregation.[1][4][8] The presence of an electron-withdrawing cyano group at the 3-position is thought to facilitate the ring-opening process, making this compound an efficient NO donor.[9]

A thorough characterization of its solubility and stability is a non-negotiable prerequisite for its use in drug discovery and development for several reasons:

-

Solubility directly impacts bioavailability, dose formulation for in vitro and in vivo studies, and the reliability of screening assays. Poor solubility can lead to erroneous biological data and challenges in formulation.[10]

-

Stability data are critical for defining appropriate storage conditions, shelf-life, and understanding potential degradation pathways that could lead to a loss of potency or the formation of toxic byproducts.[4]

This guide provides the scientific framework and actionable protocols to thoroughly characterize these critical attributes.

Solubility Profiling

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For preclinical research, thermodynamic solubility in aqueous buffers and relevant organic solvents is the most critical parameter.

Physicochemical Properties and Known Solubility Data

The structure of this compound—a planar, aromatic heterocyclic system with a phenyl substituent—suggests moderate lipophilicity. Its lack of easily ionizable functional groups indicates that its aqueous solubility is likely to be low and relatively independent of pH within the physiological range.

Quantitative solubility data for this compound is scarce in peer-reviewed literature. The primary available data point is from commercial suppliers, which must be treated as a qualitative indicator rather than a validated thermodynamic value.

| Solvent | Reported Solubility | Source |

| Ethanol | 25 mg/mL (clear, colorless solution) | Sigma-Aldrich[11] |

Given the lack of comprehensive data, experimental determination is essential. The gold-standard approach for determining thermodynamic solubility is the shake-flask method .[12][13]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Materials:

-

This compound (solid, powder form, purity ≥99%)[11]

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.9% Saline, Ethanol, DMSO, Acetonitrile)

-

Glass scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg per 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.[10] A preliminary time-course experiment can be run to confirm the time to equilibrium.

-